

Application Notes and Protocols for DS45500853 in Metabolic Research

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Compound of Interest

Compound Name: DS45500853

Cat. No.: B12420038

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Introduction

DS45500853 is a potent and selective agonist of the Estrogen-Related Receptor α (ERR α), an orphan nuclear receptor that plays a pivotal role in the regulation of cellular energy metabolism. [1][2] ERR α is highly expressed in tissues with high energy demand, such as skeletal muscle, heart, and brown adipose tissue, where it governs the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle. Due to its central role in metabolic control, ERR α has emerged as a promising therapeutic target for metabolic disorders, including type 2 diabetes, obesity, and fatty liver disease. **DS45500853** serves as a valuable chemical tool for elucidating the physiological functions of ERR α and for exploring its therapeutic potential in metabolic research.

Mechanism of Action

DS45500853 functions as an agonist, activating the transcriptional activity of ERR α . It has been shown to inhibit the interaction between ERR α and its corepressor, Receptor-Interacting Protein 140 (RIP140), a key step in derepressing ERR α -mediated gene transcription.[2] The activation of ERR α by **DS45500853** leads to the recruitment of coactivators, such as Peroxisome proliferator-activated receptor-gamma coactivator-1 α (PGC-1 α), to the promoter regions of target genes, thereby stimulating their expression. This signaling cascade ultimately enhances mitochondrial function and cellular respiration.

Data Summary

The following tables summarize the key in vitro and in vivo parameters of **DS45500853** and a structurally related pan-ERR agonist, SLU-PP-332, which is often used in in vivo metabolic studies due to its favorable pharmacokinetic properties.

Table 1: In Vitro Activity of **DS45500853**

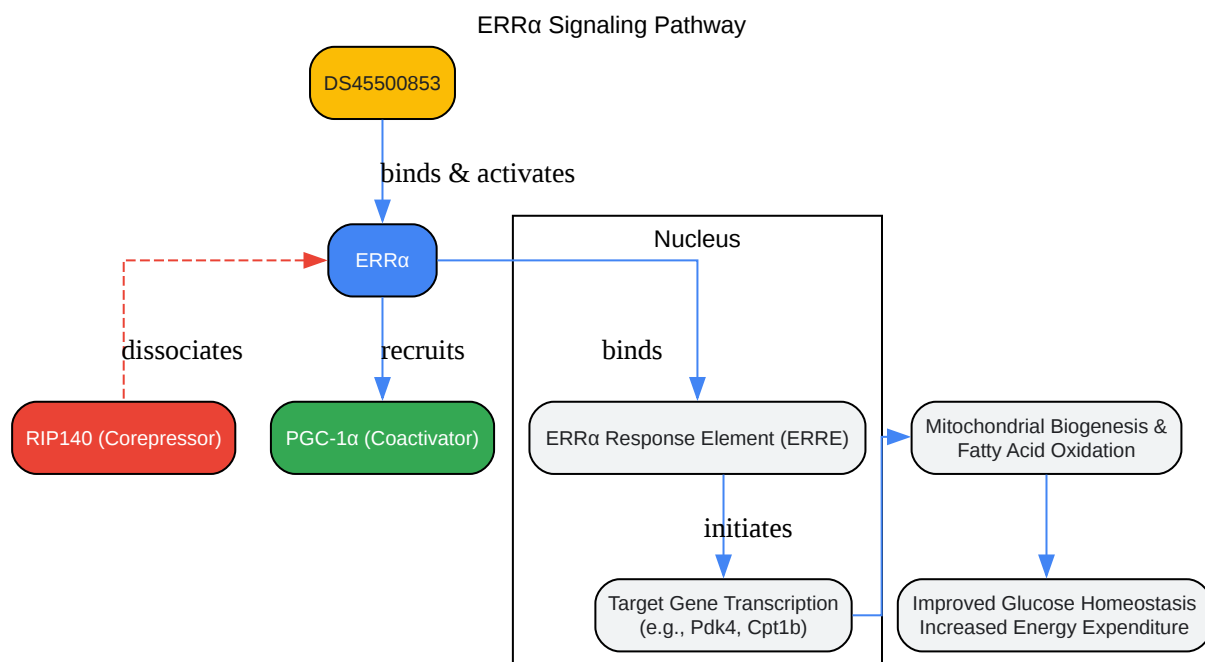
Parameter	Assay	Value	Reference
IC50	RIP140-ERR α LBD Binding Assay	0.80 μ M	[2]
EC50	Full-length ERR α Luciferase Reporter Assay (in MG63 cells)	5.4 μ M	[2]

Table 2: In Vivo Metabolic Effects of the ERR α Agonist SLU-PP-332 in Mouse Models

Parameter	Animal Model	Treatment	Key Findings	Reference
Body Composition	Diet-Induced Obese Mice	SLU-PP-332 (50 mg/kg/day) for 4 weeks	20% reduction in fat mass	
Fasting Glucose	Diet-Induced Obese Mice	SLU-PP-332 (50 mg/kg/day) for 4 weeks	30% reduction in fasting glucose	
Insulin Sensitivity	Diet-Induced Obese Mice	SLU-PP-332 (50 mg/kg/day) for 4 weeks	50% improvement in insulin sensitivity	
Energy Expenditure	Diet-Induced Obese and ob/ob Mice	Acute SLU-PP-332 administration	Increased energy expenditure and fatty acid oxidation	[3]
Glucose Tolerance	Diet-Induced Obese and ob/ob Mice	SLU-PP-332 treatment	Improved glucose tolerance	[3]
Exercise Endurance	Wild-type Mice	SLU-PP-332 (50 mg/kg, IP) for 6 days	Enhanced exercise endurance	[2]

Signaling Pathway and Experimental Workflow

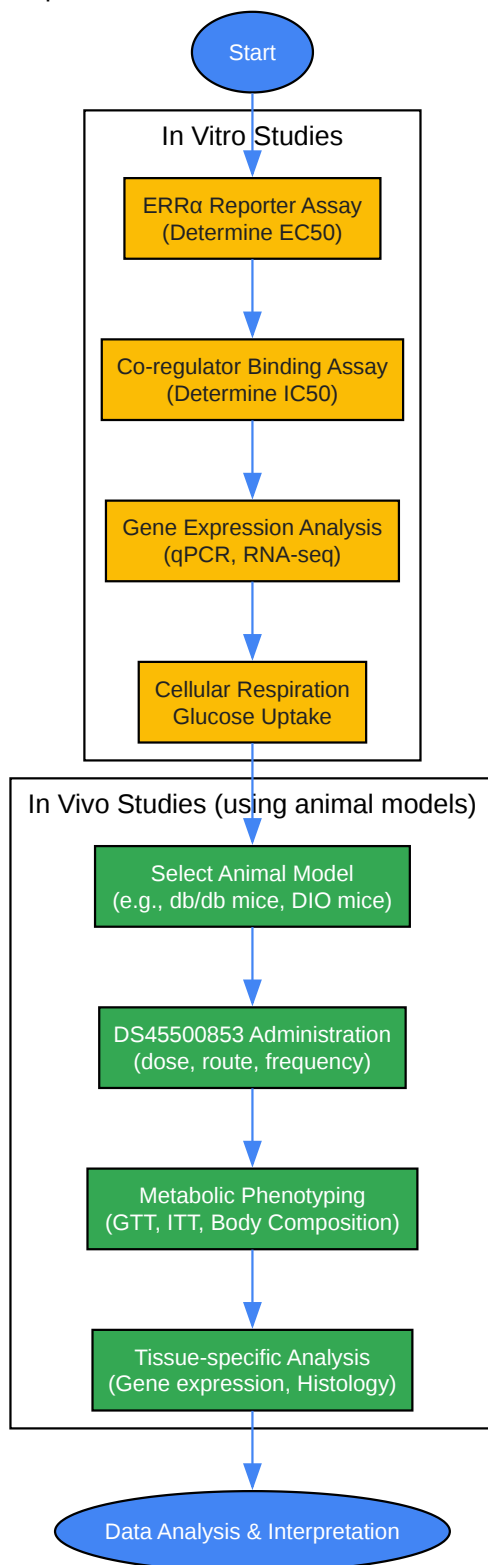
The following diagrams illustrate the ERR α signaling pathway and a general workflow for investigating the effects of **DS45500853** in metabolic research.



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Diagram 1: Simplified ERR α signaling pathway activated by **DS45500853**.

Experimental Workflow for DS45500853



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Diagram 2: General workflow for metabolic research using **DS45500853**.

Experimental Protocols

In Vitro Assays

1. ERR α Luciferase Reporter Gene Assay

This assay measures the ability of **DS45500853** to activate the transcriptional activity of ERR α .

- Cell Line: HEK293T cells or other suitable host cells.
- Reagents:
 - Expression vector for full-length human ERR α .
 - Luciferase reporter vector containing an ERR α response element (ERRE) upstream of the luciferase gene (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro]).
 - Transfection reagent.
 - **DS45500853** stock solution (in DMSO).
 - Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
- Protocol:
 - Seed HEK293T cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
 - Co-transfect the cells with the ERR α expression vector and the ERRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
 - After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of **DS45500853** (e.g., 0.001 to 30 μ M) or vehicle (DMSO).
 - Incubate the cells for another 18-24 hours.
 - Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

- Calculate the fold activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

2. Cellular Glucose Uptake Assay

This assay determines the effect of **DS45500853** on glucose uptake in a relevant cell line (e.g., C2C12 myotubes or HepG2 hepatocytes).

- Cell Line: C2C12 myoblasts or HepG2 cells.
- Reagents:
 - Differentiation medium (for C2C12 cells).
 - **DS45500853** stock solution (in DMSO).
 - Krebs-Ringer-HEPES (KRH) buffer.
 - 2-deoxy-D-[3H]glucose or a non-radioactive glucose analog (e.g., 2-NBDG).
 - Insulin (positive control).
 - Cytochalasin B (inhibitor of glucose transport).
- Protocol (for C2C12 myotubes):
 - Seed C2C12 myoblasts in a 24-well plate and grow to confluence.
 - Induce differentiation into myotubes by switching to a differentiation medium for 4-6 days.
 - Treat the differentiated myotubes with various concentrations of **DS45500853** or vehicle for 18-24 hours.
 - Wash the cells with KRH buffer and incubate in KRH buffer for 30 minutes.
 - Add 2-deoxy-D-[3H]glucose (or 2-NBDG) to each well and incubate for 10-15 minutes.
 - Stop the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.

- Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
- Normalize the glucose uptake to the total protein content in each well.

In Vivo Assays in Mouse Models of Metabolic Disease

The following protocols are based on studies with the ERR α agonist SLU-PP-332 and can be adapted for **DS45500853**, though dose and formulation may need optimization.[\[3\]](#)

1. Animal Models:

- Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.
- Genetic Models: db/db mice (leptin receptor deficient) or ob/ob mice (leptin deficient).

2. **DS45500853** Formulation and Administration:

- Formulation: A potential vehicle for intraperitoneal (IP) injection is 10% Tween 80, 10% DMSO, and 80% saline.
- Dosing: Based on related compounds, a starting dose for in vivo studies could be in the range of 30-50 mg/kg body weight, administered once or twice daily via IP injection. Dose-response studies are recommended.

3. Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses the ability of the animal to clear a glucose load.

- Protocol:
 - Fast the mice for 6 hours with free access to water.
 - Record the baseline blood glucose level (t=0) from the tail vein using a glucometer.
 - Administer **DS45500853** or vehicle at the predetermined dose and time before the glucose challenge.

- Inject a sterile glucose solution (2 g/kg body weight) intraperitoneally.
- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
- Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

4. Insulin Tolerance Test (ITT)

This test evaluates the systemic response to insulin.

- Protocol:
 - Fast the mice for 4-6 hours.
 - Record the baseline blood glucose level (t=0).
 - Administer **DS45500853** or vehicle.
 - Inject human insulin (0.75-1.0 U/kg body weight) intraperitoneally.
 - Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
 - Express the results as a percentage of the initial blood glucose concentration.

5. Body Composition Analysis

- Method: Use quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA) to measure fat mass, lean mass, and water content in conscious mice before and after the treatment period.

Conclusion

DS45500853 is a valuable research tool for investigating the role of $ERR\alpha$ in metabolic regulation. The protocols outlined in these application notes provide a framework for characterizing the in vitro and in vivo effects of this compound. Researchers can adapt and optimize these methods to address specific questions related to the therapeutic potential of $ERR\alpha$ agonism in various metabolic diseases. Careful experimental design and data interpretation are crucial for advancing our understanding of this important metabolic pathway.

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